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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cyclopentanone

Cat. No.: B1276667 Get Quote

An In-depth Technical Guide to 2-
(Trifluoroacetyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Trifluoroacetyl)cyclopentanone, with the CAS number 361-73-9, is a fluorinated β-

dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. The

presence of the trifluoromethyl group imparts unique chemical and physical properties,

including enhanced electrophilicity and a pronounced tendency to exist in its enol form. This

guide provides a comprehensive overview of the core physical and chemical properties of 2-
(Trifluoroacetyl)cyclopentanone, detailed experimental protocols, and an exploration of its

reactivity.

Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-(Trifluoroacetyl)cyclopentanone
is provided below.
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Identifier Value Source

CAS Number 361-73-9 N/A

Molecular Formula C₇H₇F₃O₂ N/A

Molecular Weight 180.12 g/mol N/A

IUPAC Name
2-(Trifluoroacetyl)cyclopentan-

1-one
N/A

Physical Properties
The known physical properties of 2-(Trifluoroacetyl)cyclopentanone are summarized in the

table below. It is important to note that some of these values are predicted due to limited

available experimental data.

Property Value Notes

Boiling Point 66 °C at 21-22 Torr

Density 1.355 g/cm³ Predicted

Chemical Properties
The chemical behavior of 2-(Trifluoroacetyl)cyclopentanone is largely dictated by the

presence of the trifluoroacetyl group and the β-dicarbonyl moiety.
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Property Description

Keto-Enol Tautomerism

Exhibits a strong tendency to exist in the more

stable enol form due to intramolecular hydrogen

bonding and the electron-withdrawing nature of

the trifluoromethyl group.

Reactivity

The enol form is nucleophilic at the α-carbon

and can react with various electrophiles. The

carbonyl carbons are susceptible to nucleophilic

attack.

Stability

Stable under standard conditions, but as with

many β-dicarbonyl compounds, it can be

susceptible to hydrolysis or other degradation

pathways under strong acidic or basic

conditions.

Experimental Protocols
Synthesis of 2-(Trifluoroacetyl)cyclopentanone via
Claisen Condensation
A common method for the synthesis of β-dicarbonyl compounds like 2-
(Trifluoroacetyl)cyclopentanone is the Claisen condensation. The following is a general

experimental protocol.

Materials:

Cyclopentanone

Ethyl trifluoroacetate

Sodium ethoxide (or another suitable base)

Anhydrous diethyl ether (or another aprotic solvent)

Hydrochloric acid (for workup)
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Procedure:

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask

equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g.,

nitrogen or argon).

A mixture of cyclopentanone and ethyl trifluoroacetate is added dropwise to the stirred

solution of sodium ethoxide at a controlled temperature (often room temperature or slightly

below).

After the addition is complete, the reaction mixture is stirred for several hours at room

temperature or gently refluxed to drive the reaction to completion.

The reaction is then cooled in an ice bath and quenched by the slow addition of dilute

hydrochloric acid until the solution is acidic.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is then purified by vacuum distillation or column chromatography to yield

pure 2-(Trifluoroacetyl)cyclopentanone.

Core Chemical Concepts and Visualizations
Keto-Enol Tautomerism
A key feature of 2-(Trifluoroacetyl)cyclopentanone is its existence as an equilibrium mixture

of keto and enol tautomers. The electron-withdrawing trifluoromethyl group significantly

influences this equilibrium, favoring the enol form.

Caption: Keto-enol tautomerism of 2-(Trifluoroacetyl)cyclopentanone.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be

replaced with actual chemical structure images.

General Synthesis Workflow
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The synthesis of 2-(Trifluoroacetyl)cyclopentanone via Claisen condensation can be

visualized as a multi-step process.

Cyclopentanone +
Ethyl Trifluoroacetate

Claisen Condensation

Base
(e.g., Sodium Ethoxide)

Enolate Intermediate Acidic Workup
(e.g., HCl)

Purification
(Distillation/Chromatography) 2-(Trifluoroacetyl)cyclopentanone

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(Trifluoroacetyl)cyclopentanone.

Reactivity and Potential Applications
The reactivity of 2-(Trifluoroacetyl)cyclopentanone is centered around its two key functional

motifs: the enolizable β-dicarbonyl system and the electrophilic trifluoromethyl ketone.

Reactions at the α-carbon: The enolate, readily formed in the presence of a base, is a potent

nucleophile. It can undergo a variety of C-C bond-forming reactions, including alkylation,

acylation, and aldol-type condensations.

Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and can be

attacked by various nucleophiles. The trifluoroacetyl carbonyl is particularly electron-deficient

and thus more reactive towards nucleophilic addition.

Applications in Medicinal Chemistry: Fluorinated β-diketones are valuable building blocks in

the synthesis of pharmaceuticals. The trifluoromethyl group can enhance metabolic stability,

binding affinity, and cell permeability of drug candidates. While specific biological activities

for 2-(Trifluoroacetyl)cyclopentanone are not widely reported, its structural motifs are

present in molecules with a range of bioactivities, suggesting its potential as a scaffold in

drug discovery programs.

Conclusion
2-(Trifluoroacetyl)cyclopentanone is a versatile fluorinated building block with a rich

chemistry centered on its keto-enol tautomerism and the reactivity of its dicarbonyl system.
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While a comprehensive set of experimental physical data is still emerging, its synthetic utility is

well-established. This guide provides a foundational understanding of its properties and

synthesis, which will be valuable for researchers and professionals in the fields of organic

chemistry and drug development. Further investigation into its biological activities is warranted

to fully explore its potential in medicinal chemistry.

To cite this document: BenchChem. [Physical and chemical properties of 2-
(Trifluoroacetyl)cyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276667#physical-and-chemical-properties-of-2-
trifluoroacetyl-cyclopentanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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